(E)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Description
(E)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Properties
IUPAC Name |
4-[(E)-(2-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c1-8-4-2-3-5-9(8)6-12-14-7-11-13-10(14)15/h2-7H,1H3,(H,13,15)/b12-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDOMGRGAVGGPS-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NN2C=NNC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/N2C=NNC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-methylbenzaldehyde with 4-amino-4H-1,2,4-triazole-3-thiol under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism by which (E)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol exerts its effects is primarily through its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, disrupting cellular processes and leading to cytotoxic effects. The compound’s triazole ring and Schiff base moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(2-Methylbenzylidene)amino]phenol
- (2Z)-4-(3-Bromophenyl)-N-methyl-3-[(E)-(2-methylbenzylidene)amino]-1,3-thiazol-2(3H)-imine
- 2-Amino-1-[(E)-(2-methylbenzylidene)amino]-N-(4-phenyl-2-butanyl)-1H-pyrrolo[2,3-b]quinoxaline-3
Uniqueness
(E)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to its specific structure, which combines a triazole ring with a Schiff base. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to form stable metal complexes further enhances its potential in scientific research and industrial applications.
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